
7-Hydroxy coumarin sulfate
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Overview
Description
7-hydroxy Coumarin sulfate is a phase II metabolite of coumarin that can be used as an internal standard for the analysis of 7-hydroxy coumarin metabolism using GC- or LC-MS.
Mechanism of Action
Target of Action
7-Hydroxy Coumarin Sulfate, also known as this compound Potassium Salt, is a secondary metabolite with numerous biological and therapeutic properties .
Mode of Action
The mode of action of this compound involves its interaction with various biochemical pathways. It exhibits ortho-hydroxylase activity to the substrate, feruloyl coenzyme A, which yields 6-hydroxy feruloyl-CoA . This compound then spontaneously cyclizes to give scopoletin .
Biochemical Pathways
This compound plays a key role in the biosynthesis in plants and metabolic pathways . It is involved in the fluorescent labeling of biomolecules, metal ion detection, microenvironment polarity detection, and pH detection . Hydroxylated metabolites of coumarins, such as 7-hydroxycoumarin or 4-hydroxycoumarin, are commonly observed .
Pharmacokinetics
This compound can be metabolized by conjugation with glucuronic acid or sulfate groups . These conjugates are often more water-soluble and readily excreted from the body . This suggests an extensive first-pass effect . The availability to systemic circulation is less than 4% , indicating that the compound is rapidly absorbed .
Result of Action
The molecular and cellular effects of this compound’s action are diverse. For instance, it has been reported to inhibit the proliferation of a number of human malignant cell lines in vitro . It has also demonstrated activity against several types of animal tumors . Moreover, it has been reported to have antitumor properties .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in water and methanol suggests that the compound’s action can be influenced by the solvent environment.
Biochemical Analysis
Biochemical Properties
7-Hydroxy coumarin sulfate plays a significant role in biochemical reactions, primarily as a substrate for sulfotransferase enzymes. These enzymes catalyze the transfer of sulfate groups from donor molecules to acceptor molecules, a process known as sulfation. This reaction is crucial for the metabolism and detoxification of various endogenous and exogenous compounds. This compound interacts with sulfotransferases by serving as an acceptor molecule, thereby facilitating the study of these enzymes’ activity and specificity .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been reported to inhibit the proliferation of several human malignant cell lines in vitro, demonstrating potential anti-tumor activity . Additionally, this compound influences cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been shown to modulate the activity of various enzymes involved in oxidative stress responses, thereby affecting cellular redox balance .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It binds to sulfotransferase enzymes, facilitating the transfer of sulfate groups to target molecules. This binding interaction is crucial for the enzyme’s catalytic activity. Additionally, this compound can inhibit or activate other enzymes, leading to changes in gene expression and cellular metabolism. For example, it has been reported to inhibit aldose reductase and xanthine oxidase, enzymes involved in glucose metabolism and oxidative stress, respectively .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound is relatively stable under standard storage conditions but may degrade over extended periods or under harsh conditions. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of cell proliferation and modulation of enzyme activity . These temporal effects are important for understanding the compound’s potential therapeutic applications and limitations.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it has been shown to produce beneficial effects, such as vasorelaxation and anti-inflammatory activity . At higher doses, it may exhibit toxic or adverse effects, including potential hepatotoxicity. These dosage-dependent effects are critical for determining the therapeutic window and safety profile of this compound in preclinical studies .
Metabolic Pathways
This compound is involved in several metabolic pathways, including sulfation and glucuronidation. These pathways are essential for the detoxification and excretion of the compound. Sulfotransferases and glucuronosyltransferases are the primary enzymes involved in these processes, facilitating the conjugation of sulfate and glucuronic acid groups to this compound . This conjugation increases the compound’s water solubility, promoting its excretion from the body.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through various mechanisms. It is soluble in water and methanol, which facilitates its uptake and distribution in biological systems . Transporters and binding proteins may also play a role in its cellular localization and accumulation. Understanding these transport mechanisms is crucial for optimizing the compound’s delivery and efficacy in therapeutic applications.
Subcellular Localization
The subcellular localization of this compound can influence its activity and function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications. For example, its interaction with sulfotransferases may localize it to the cytoplasm, where these enzymes are predominantly active . Additionally, its fluorescent properties can be utilized to track its localization and distribution within cells, providing valuable insights into its cellular dynamics.
Properties
CAS No. |
1135316-80-1 |
---|---|
Molecular Formula |
C9H5KO6S |
Molecular Weight |
285.33 g/mol |
IUPAC Name |
potassium;(3,4,5,6,8-pentadeuterio-2-oxochromen-7-yl) sulfate |
InChI |
InChI=1S/C9H6O6S.K/c10-9-4-2-6-1-3-7(5-8(6)14-9)15-16(11,12)13;/h1-5H,(H,11,12,13);/q;+1/p-1/i1D,2D,3D,4D,5D; |
InChI Key |
SVUZPRLQAASRKC-GWVWGMRQSA-M |
SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Isomeric SMILES |
[2H]C1=C(C(=C(C2=C1C(=C(C(=O)O2)[2H])[2H])[2H])OS(=O)(=O)[O-])[2H].[K+] |
Canonical SMILES |
C1=CC(=CC2=C1C=CC(=O)O2)OS(=O)(=O)[O-].[K+] |
Pictograms |
Irritant |
Synonyms |
7-hydroxycoumarin sulfate ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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